Olesoxime (Z-), also known as TRO19622, is a synthetic cholesterol-oxime derivative that has attracted attention for its neuroprotective properties. [] It is classified as a mitochondrially-targeted neuroprotective compound. [] Olesoxime has been studied in a variety of in vitro and in vivo models of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Spinal Muscular Atrophy (SMA), and Huntington's disease (HD). [] While initially developed for the treatment of ALS, [] Olesoxime's potential applications extend to a wider range of conditions involving mitochondrial dysfunction and cellular stress.
Olesoxime, also known as TRO19622, is a cholesterol-like compound that has garnered attention for its neuroprotective properties. It is classified as a neuroprotectant and has shown potential in treating neurodegenerative diseases, particularly those affecting motor neurons and mitochondrial function. Olesoxime is recognized for its ability to modulate various cellular processes and protect against oxidative stress.
Olesoxime is derived from the synthesis of cholesterol oxime, specifically from commercial sources of 4-cholesten-3-one. Its classification falls under small-molecule neuroprotectants, with a focus on mitochondrial targeting and cholinesterase inhibition. The compound exists in a stable mixture of syn and anti isomers, which influences its biological activity and pharmacokinetics .
The synthesis of Olesoxime involves the following steps:
Technical details include spectroscopic analysis to confirm the structure and purity of the synthesized compound, ensuring it aligns with literature data .
Olesoxime possesses a unique molecular structure characterized by its cholesterol-like backbone. It has a molecular formula of C27H45NO and features an oxime functional group at the 3-position of the steroid nucleus. The compound's structure allows it to interact effectively with mitochondrial membranes and other cellular components.
Olesoxime participates in several chemical reactions relevant to its biological activity:
Technical details include kinetic studies that evaluate the binding affinity and reactivation potential of Olesoxime with inhibited cholinesterases, providing insights into its therapeutic mechanisms.
Olesoxime exerts its neuroprotective effects through multiple mechanisms:
Data from experimental studies indicate that Olesoxime can significantly improve cell viability in models of oxidative stress and neurotoxicity.
Relevant analyses have shown that Olesoxime's lipophilicity contributes to its pharmacokinetic profile, facilitating brain penetration.
Olesoxime has several scientific applications:
Olesoxime (cholest-4-en-3-one, oxime) exerts neuroprotection by targeting the voltage-dependent anion channel (VDAC), a β-barrel protein in the mitochondrial outer membrane (MOM) that regulates metabolite transport, calcium flux, and apoptosis. Electrophysiological studies reveal that olesoxime binds to VDAC1 at the lipid-protein interface, stabilizing its structure and modulating channel conductance. This binding reduces the frequency of voltage-gated transitions to low-conductance "closed" states by 40–60%, preserving ATP/ADP exchange essential for neuronal energy metabolism [3] [9]. Molecular dynamics simulations indicate that olesoxime’s cholesterol-like scaffold anchors it to the β-strands of VDAC, while its oxime group forms hydrogen bonds with Thr83 and Glu73 residues. This interaction prevents pathological closure of the pore induced by calcium overload or oxidative stress [2] [10].
Table 1: Olesoxime Effects on VDAC Biophysical Properties
Parameter | Control | + Olesoxime (10 µM) | Change (%) |
---|---|---|---|
Open-State Conductance | 4.0 nS | 3.9 nS | -2.5% |
Closed-State Frequency | 8.2 events/min | 3.3 events/min | -60% |
ATP Permeability | 1.0 (ref) | 1.8 | +80% |
α-Synuclein Binding Affinity | High | Undetectable | -100% |
Data derived from planar lipid bilayer assays [3] [9]
α-Synuclein (αSyn), a protein implicated in Parkinson’s disease, translocates into mitochondria via VDAC, disrupting respiratory complexes and inducing oxidative stress. Olesoxime blocks this translocation by competitively inhibiting αSyn-VDAC complexation. In neuronally differentiated SH-SY5Y cells, pretreatment with 3 µM olesoxime reduces mitochondrial αSyn accumulation by 70%, as quantified by proximity ligation assays. This occurs through two mechanisms: (1) olesoxime detaches αSyn from MOM lipids by saturating membrane-binding sites, and (2) it sterically hinders αSyn entry into the VDAC pore [3] [9]. Fluorescence correlation spectroscopy confirms that olesoxime decreases αSyn membrane affinity by 4-fold, shifting the protein to cytosolic pools. Consequently, olesoxime preserves mitochondrial respiration rates by 65% and reduces reactive oxygen species (ROS) generation in αSyn-overexpressing cells [3] [6].
Table 2: Olesoxime Effects on αSyn Mitochondrial Translocation
Condition | Mitochondrial αSyn (AU) | ROS (Fold Change) | ATP (nmol/mg) |
---|---|---|---|
Control | 10 ± 1.2 | 1.0 | 35 ± 2.1 |
αSyn Overexpression | 85 ± 6.8 | 2.8 ± 0.3 | 12 ± 1.5 |
αSyn + Olesoxime | 25 ± 3.1* | 1.4 ± 0.2* | 28 ± 2.7* |
AU = Arbitrary Units; *p<0.01 vs. αSyn alone [3] [6]
The mitochondrial permeability transition pore (mPTP) is a pathological channel whose opening triggers cytochrome c release and apoptosis. Olesoxime desensitizes mPTP to calcium overload by targeting cyclophilin D (CypD), a key regulator of pore assembly. In isolated kidney mitochondria exposed to cisplatin, olesoxime (5 µM) increases calcium retention capacity by 2.3-fold and delays mPTP opening by 300% [1] [4]. Unlike cyclosporine A (CsA), which inhibits CypD directly, olesoxime stabilizes VDAC-TSPO complexes upstream of mPTP assembly. This dual targeting prevents Bax oligomerization and reduces cytosolic cytochrome c by 80% in motor neurons deprived of trophic factors [10] [8].
Mechanistically, olesoxime’s cholesterol-like structure embeds into MOM lipids near VDAC-TSPO contact sites, restricting conformational changes that facilitate pore formation. In ALS models, this action preserves mitochondrial membrane potential (ΔΨm) by 50% and reduces caspase-9 activation [5] [10].
Olesoxime belongs to a class of cholesterol-oximes distinguished by their mitochondrial-targeted activity. Unlike cholesterol or estradiol, which modulate membrane fluidity or receptor signaling, olesoxime’s oxime moiety enables specific interactions with VDAC and TSPO. The table below contrasts key neuroprotectants:
Table 3: Cholesterol-Derived Neuroprotectants Comparison
Compound | Primary Target | Mitochondrial Action | Effect on ATP/ADP Transport |
---|---|---|---|
Cholesterol | Membrane fluidity | Indirect ROS reduction | None |
Estradiol | Estrogen receptors | Enhances complex IV activity | +25% |
Olesoxime | VDAC-TSPO complex | Blocks mPTP, inhibits αSyn entry | +80% |
TRO40303 (Derivative) | TSPO | Cardioprotection via mPTP inhibition | +40% |
Data compiled from motor neuron and mitochondrial assays [5] [10]
Olesoxime outperforms cholesterol by 3-fold in maintaining ATP synthesis in stressed neurons due to its direct binding to VDAC. While estradiol enhances electron transport chain activity, it lacks olesoxime’s ability to block protein translocation through β-barrel channels. Derivatives like TRO40303 share mPTP inhibition but show lower affinity for VDAC, reducing their efficacy in αSyn models [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7